rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
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Overview
Description
rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid: is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a methoxyphenyl group, adding to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction, where a suitable leaving group is replaced by the methoxyphenyl moiety.
Fmoc Protection:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid is used as a building block in the synthesis of peptides and other complex organic molecules. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme mechanisms. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the pyrrolidine ring or the methoxyphenyl group could lead to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active pyrrolidine carboxylic acid, which can then participate in various biochemical reactions. The methoxyphenyl group can also interact with aromatic residues in proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid: Similar to the target compound but lacks the methoxy group on the phenyl ring.
(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-hydroxyphenyl)pyrrolidine-2-carboxylic acid: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid: Features a chloro group on the phenyl ring.
Uniqueness
The presence of the methoxy group in rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid adds to its reactivity and potential interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-32-18-12-10-17(11-13-18)24-14-15-25(26(29)30)28(24)27(31)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-25H,14-16H2,1H3,(H,29,30)/t24-,25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAOOVPMZVUPJH-DQEYMECFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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